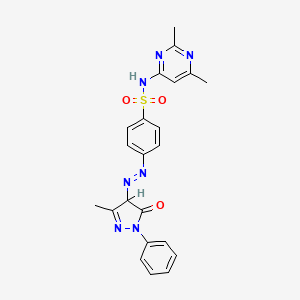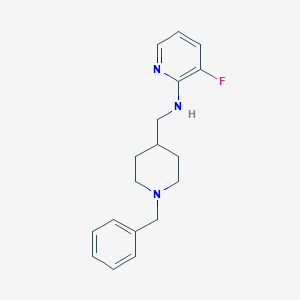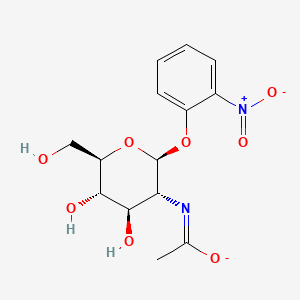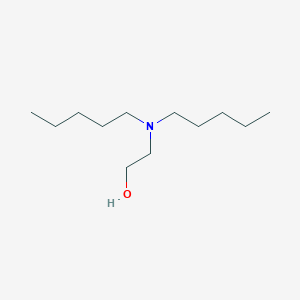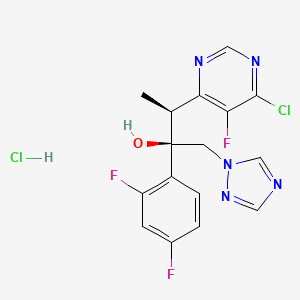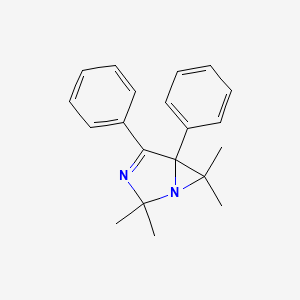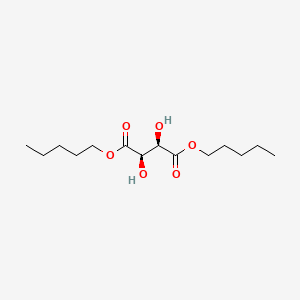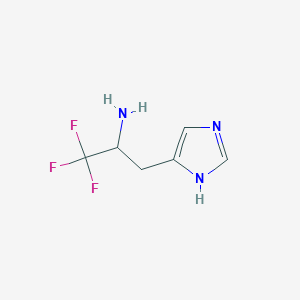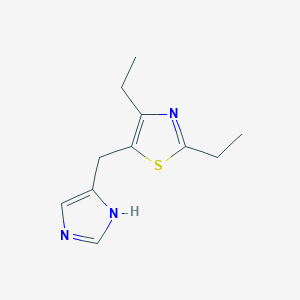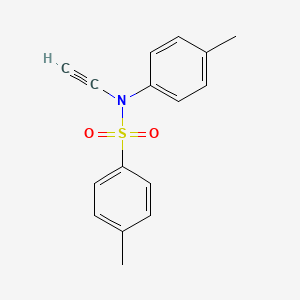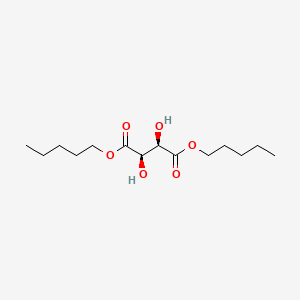
Dipentyl tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipentyl (R(R*,R*))-tartrate is an organic compound that belongs to the class of tartrate esters. It is derived from tartaric acid, a naturally occurring compound found in many plants, particularly grapes. The compound is characterized by its two pentyl groups attached to the tartrate backbone, which gives it unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipentyl (R(R*,R*))-tartrate typically involves the esterification of tartaric acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Tartaric Acid+2PentanolH2SO4Dipentyl (R(R*,R*))-tartrate+2H2O
Industrial Production Methods
In an industrial setting, the production of Dipentyl (R(R*,R*))-tartrate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of tartaric acid and pentanol in the presence of an acid catalyst, followed by purification through distillation.
化学反应分析
Types of Reactions
Dipentyl (R(R*,R*))-tartrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids and aldehydes.
Reduction: The primary products are alcohols.
Substitution: The products depend on the nucleophile used but typically include new ester derivatives.
科学研究应用
Dipentyl (R(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of Dipentyl (R(R*,R*))-tartrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing the active tartrate moiety, which can then interact with biological molecules. The pathways involved include enzyme inhibition and receptor binding, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Diethyl tartrate
- Dimethyl tartrate
- Dibutyl tartrate
Uniqueness
Dipentyl (R(R*,R*))-tartrate is unique due to its longer pentyl chains, which impart different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of hydrophobic compounds.
属性
CAS 编号 |
20309-48-2 |
|---|---|
分子式 |
C14H26O6 |
分子量 |
290.35 g/mol |
IUPAC 名称 |
dipentyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-3-5-7-9-19-13(17)11(15)12(16)14(18)20-10-8-6-4-2/h11-12,15-16H,3-10H2,1-2H3/t11-,12-/m1/s1 |
InChI 键 |
CHNUEARJLWZWOD-VXGBXAGGSA-N |
手性 SMILES |
CCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCC)O)O |
规范 SMILES |
CCCCCOC(=O)C(C(C(=O)OCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
